Bis(2-methoxyethyl) adipate

Catalog No.
S1514084
CAS No.
106-00-3
M.F
C12H22O6
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-methoxyethyl) adipate

CAS Number

106-00-3

Product Name

Bis(2-methoxyethyl) adipate

IUPAC Name

bis(2-methoxyethyl) hexanedioate

Molecular Formula

C12H22O6

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C12H22O6/c1-15-7-9-17-11(13)5-3-4-6-12(14)18-10-8-16-2/h3-10H2,1-2H3

InChI Key

GVRNUDCCYWKHMV-UHFFFAOYSA-N

SMILES

COCCOC(=O)CCCCC(=O)OCCOC

solubility

0.05 M

Canonical SMILES

COCCOC(=O)CCCCC(=O)OCCOC

The exact mass of the compound Bis(2-methoxyethyl) adipate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(2-methoxyethyl) adipate (BMEA) is a highly specialized diester plasticizer and polar aprotic solvent characterized by its dual ether-ester molecular architecture. Unlike standard aliphatic plasticizers, BMEA incorporates methoxyethyl groups that provide dense hydrogen-bonding acceptor sites. This unique structural feature drives highly favorable interactions with polar polymers, active pharmaceutical ingredients, and bioplastics [1]. In industrial and laboratory procurement, BMEA is prioritized for formulations requiring aggressive glass transition temperature (Tg) depression, exceptional phase stability, and resistance to exudation in matrices where conventional plasticizers fail. Its low volatility (boiling point of 190 °C at 11 mmHg) further ensures reliable retention during thermal processing and compounding [2].

Substituting BMEA with standard, lower-cost alkyl adipates—such as Dioctyl Adipate (DOA) or Diethyl Adipate (DEA)—frequently compromises formulation integrity in high-polarity systems. Standard adipates rely solely on ester carbonyls for polymer interaction, which limits their miscibility with hydrogen-bond-donating matrices like Polylactic Acid (PLA) or pharmaceutical controlled-release formulations [1]. This lack of ether oxygen linkages results in a less favorable thermodynamic mixing profile, leading to rapid phase separation and plasticizer exudation (blooming). Consequently, while DOA may suffice for generic PVC, procurement for advanced polar biopolymers or modified-release drug films strictly requires BMEA to maintain long-term homogeneity and prevent catastrophic mechanical failure over time [2].

Thermodynamic Miscibility in Polar Matrices

The miscibility of a plasticizer in a polymer matrix is governed by its ability to interact with the base resin. BMEA's ether oxygen atoms act as strong hydrogen-bond acceptors, yielding excellent miscibility when compounded with polymers containing hydroxyl or amide donors. Standard alkyl adipates like DOA lack these ether linkages, resulting in poor miscibility and phase separation in polar pharmaceutical matrices and specialty coatings [1].

Evidence DimensionMiscibility and phase stability in polar matrices
Target Compound DataHomogeneous blending via ether-driven hydrogen bonding
Comparator Or BaselineDioctyl Adipate (DOA): Prone to phase separation and blooming
Quantified DifferenceBMEA prevents thermodynamic demixing in highly polar systems
ConditionsCompounding with H-bond donating polymers or APIs

Procurement for polar polymer formulations must specify BMEA to prevent plasticizer blooming and ensure long-term shelf stability.

Glass Transition Temperature (Tg) Depression in Polylactic Acid (PLA)

In the formulation of aqueous PLA dispersions, achieving a room-temperature film requires aggressive Tg depression. The addition of BMEA effectively lowers the Tg of PLA from its rigid native state (>60 °C) to below 25 °C, enabling the formation of highly transparent, flexible films at room temperature without the exudation seen with less compatible plasticizers [1].

Evidence DimensionGlass Transition Temperature (Tg) of PLA matrix
Target Compound DataTg reduced to < 25 °C (yielding a transparent film)
Comparator Or BaselineUnplasticized PLA: Tg > 60 °C; Standard adipates: Opaque/exudating films
Quantified DifferenceReduction of Tg by >35 °C while maintaining optical clarity
ConditionsAqueous PLA dispersion, room temperature curing

Essential for manufacturers of bioplastics and eco-friendly coatings who require room-temperature processability without sacrificing transparency.

Thermal Retention and Processability

During high-shear compounding or thermal extrusion, plasticizer loss via volatilization alters the final mechanical properties of the material. BMEA exhibits a high boiling point of 190 °C at 11 mmHg and a flash point of 87 °C, ensuring it remains stable within the matrix during standard processing windows, unlike lower-molecular-weight ether solvents that flash off prematurely [1].

Evidence DimensionBoiling Point / Volatility
Target Compound Data190 °C at 11 mmHg
Comparator Or BaselineStandard low-MW ether coalescing agents: < 150 °C at standard pressure
Quantified DifferenceSignificantly higher thermal retention under compounding conditions
ConditionsThermal extrusion and high-shear mixing

Reduces material loss and VOC emissions during manufacturing, ensuring batch-to-batch reproducibility in mechanical flexibility.

Pharmaceutical Modified-Release Formulations

Because BMEA forms strong hydrogen bonds with active pharmaceutical ingredients (APIs) and polymer donor groups, it is an optimal plasticizer for stabilizing drugs in controlled-release matrices. It prevents phase separation and API crystallization during storage, ensuring consistent drug release profiles that standard hydrophobic plasticizers cannot maintain[1].

Room-Temperature Processable Biopolymer Films

In the production of Polylactic Acid (PLA) aqueous dispersions, BMEA is selected to aggressively depress the Tg below 25 °C. This allows manufacturers to cast highly transparent, flexible, and eco-friendly packaging films at room temperature without the risk of plasticizer blooming[2].

Specialty Polar Plastisols and Adhesives

For advanced polymer systems where standard plasticizers cause exudation or 'viscosity aging', BMEA acts as a highly stable, low-volatility coalescing agent. Its dual ether-ester functionality ensures deep matrix penetration and long-term mechanical flexibility [2].

XLogP3

0.3

UNII

Y117KBL7C6

Other CAS

106-00-3

Wikipedia

Hexanedioic acid, bis(2-methoxyethyl) ester

General Manufacturing Information

Hexanedioic acid, 1,6-bis(2-methoxyethyl) ester: ACTIVE

Dates

Last modified: 08-15-2023

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